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Cat. No.: B574231 Get Quote

Welcome to our technical support center dedicated to helping researchers, scientists, and drug

development professionals overcome the challenges of surfactant interference in biological

assays. This resource provides troubleshooting guidance and frequently asked questions

(FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guides
Here are solutions to common problems caused by surfactant interference in various biological

assays.

Problem: High background signal in my ELISA.

Question: I'm observing a high background in my ELISA wells, and I suspect my wash buffer

containing Tween-20 is the cause. What should I do?

Answer: High background in ELISA can indeed be caused by issues with surfactants like

Tween-20, among other factors.[1][2] Here’s a step-by-step approach to troubleshoot this

issue:

Optimize Surfactant Concentration: While Tween-20 is used to reduce non-specific

binding, excessive concentrations can sometimes lead to problems.[3] The typical

concentration of Tween-20 in wash buffers is 0.05% (v/v).[4] Try reducing the
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concentration to 0.01% or increasing it slightly to 0.1% to see if it improves the signal-to-

noise ratio.

Ensure Adequate Washing: Insufficient washing is a common cause of high background.

[1] Increase the number of wash steps (from 3 to 4-6 cycles) and ensure that the wells are

completely emptied after each wash.[5] A short soak (e.g., 30 seconds) with the wash

buffer in each cycle can also help.[2]

Check Blocking Buffer: An inadequate blocking buffer can lead to non-specific binding.[1]

Consider increasing the concentration of your blocking agent (e.g., from 1% to 2% BSA) or

extending the blocking incubation time.[2] Sometimes, adding 0.05% Tween-20 to the

blocking buffer itself can be beneficial.[2][4]

Prepare Fresh Reagents: Contaminated buffers or reagents can contribute to high

background.[2] Prepare fresh wash and blocking buffers for your assay.

Problem: Inaccurate protein concentration reading in a colorimetric assay (Bradford, BCA,

Lowry).

Question: My protein concentration readings from the Bradford assay are inconsistent and

seem inaccurate. My lysis buffer contains Triton X-100. Could this be the issue?

Answer: Yes, surfactants are a known source of interference in colorimetric protein assays.

[6][7]

Bradford Assay: The Bradford assay is particularly sensitive to detergents, especially at

concentrations above their Critical Micelle Concentration (CMC).[8][9] Surfactants can

interact with the Coomassie dye, leading to precipitation or a shift in absorbance, resulting

in either underestimation or overestimation of the protein concentration.[6][7][8] If you

observe a precipitate after adding the Bradford reagent, it's a strong indication of detergent

interference.[10][11]

Lowry and BCA Assays: The Lowry and BCA assays are also susceptible to interference

from certain detergents, which can chelate the copper ions essential for the colorimetric

reaction.[6][12][13][14][15]

To address this, consider the following options:
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Dilute the Sample: If your protein sample is concentrated enough, you can dilute it in a

surfactant-free buffer to bring the detergent concentration below the interference threshold

for the assay.[7][16]

Use a Detergent-Compatible Assay: Several commercially available protein assays are

formulated to be compatible with common detergents. For instance, there are modified

Bradford assays that can tolerate up to 1% Triton X-100.[17] The BCA assay is generally

more tolerant to non-ionic detergents than the Bradford assay.[18][19]

Remove the Surfactant: If dilution is not an option, you will need to remove the interfering

surfactant from your sample. See the "Experimental Protocols" section for detailed

methods.

Prepare Standards in the Same Buffer: To account for some level of interference, prepare

your protein standards (e.g., BSA) in the same buffer as your unknown samples.[10][20]

Question: I am getting a negative protein concentration reading in my Bradford assay. My

sample buffer contains a detergent. What is happening?

Answer: A negative protein concentration reading in a Bradford assay, where the sample's

absorbance is lower than the blank, can be caused by interfering substances in your buffer.

[20] When certain detergents are present, especially at concentrations below the CMC, they

can bind to the protein and prevent the Coomassie dye from binding, leading to an

underestimation of protein concentration.[8] In some cases, components of the elution buffer,

such as imidazole, can also interfere with the dye.[20] To troubleshoot this, it is

recommended to prepare your standards in the exact same buffer as your sample to see if

the buffer itself is causing the negative shift.[20] If so, removing the interfering substance via

dialysis or precipitation is necessary.

Frequently Asked Questions (FAQs)
1. What are surfactants and why do they interfere with biological assays?

Surfactants, or surface-active agents, are amphiphilic molecules, meaning they have both a

water-loving (hydrophilic) head and a water-fearing (hydrophobic) tail. This structure allows

them to be effective cleaning agents and to solubilize membrane proteins.[1] However, these

same properties can cause interference in biological assays by:
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Binding to proteins: This can alter the protein's conformation, mask epitopes for antibody

binding, or compete with assay reagents.[19]

Interacting with assay reagents: Surfactants can directly interact with dyes in colorimetric

assays or interfere with enzymatic reactions.[6][7]

Forming micelles: Above a certain concentration, known as the Critical Micelle Concentration

(CMC), surfactant molecules aggregate into micelles.[9] These micelles can sequester

proteins or other molecules, affecting their availability for detection.

2. What are the common types of surfactants used in research?

Surfactants are generally classified based on the charge of their hydrophilic head group:

Anionic: Negatively charged (e.g., Sodium Dodecyl Sulfate - SDS).

Cationic: Positively charged (e.g., Cetyltrimethylammonium Bromide - CTAB).

Non-ionic: No net charge (e.g., Triton X-100, Tween-20, NP-40).

Zwitterionic: Contain both positive and negative charges, with a net charge of zero (e.g.,

CHAPS, CHAPSO).[1]

Non-ionic and zwitterionic detergents are generally considered milder and less denaturing than

ionic detergents.[1]

3. How do I choose the right method to remove an interfering surfactant?

The best method for surfactant removal depends on the properties of the surfactant (especially

its CMC), the nature of your protein, and your downstream application.[21][22]

Dialysis/Buffer Exchange: This is a gentle method suitable for removing surfactants with a

high CMC (e.g., Octyl Glucoside). Surfactants with low CMCs (e.g., Triton X-100) are difficult

to remove by dialysis because they form large micelles that cannot pass through the dialysis

membrane pores.[21][22][23]

Protein Precipitation (Acetone or TCA): This is an effective method for removing a wide

range of surfactants and concentrating your protein sample. However, it can lead to protein
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denaturation and loss of activity, and the protein pellet may be difficult to resolubilize.[11][24]

[25]

Detergent Removal Resins/Spin Columns: These are commercially available products that

offer a quick and efficient way to remove many common detergents with high protein

recovery.[17][21][26] They are often based on ion-exchange or hydrophobic adsorption

chromatography.

4. Can surfactants affect cell-based assays?

Yes, surfactants can impact cell-based assays by affecting cell membrane integrity and viability.

The concentration and type of surfactant are critical. For instance, while some studies show

that Octyl β-D-glucopyranoside (OGP) has little influence on cavitation-induced cell lysis, it's

important to empirically determine the tolerance of your specific cell line to any surfactant used

in the assay medium.[27]

Data Presentation
Table 1: Surfactant Removal Efficiency and Protein Recovery Using a Commercial Detergent

Removal Resin

This table summarizes the performance of Thermo Scientific's Pierce Detergent Removal

Resin for various common surfactants. The data shows high removal efficiency with good

protein recovery for a range of detergents.
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Surfactant
Starting
Concentration (%)

Detergent Removal
(%)

BSA Recovery (%)

SDS 2.5 99 95

Sodium deoxycholate 5 99 100

CHAPS 3 99 90

Octyl glucoside 5 99 90

Octyl thioglucoside 5 99 95

Lauryl maltoside 1 98 99

Triton X-100 2 99 87

Triton X-114 2 95 100

NP-40 1 95 91

Brij-35 1 99 97

Tween-20 0.25 99 87

Data adapted from Thermo Scientific Pierce technical documentation.[21]

Table 2: General Compatibility of Common Surfactants with Protein Assays

This table provides a general guideline for the compatibility of different protein assays with

various classes of surfactants. "Compatible" indicates that the assay can tolerate typical

working concentrations of the surfactant, while "Limited" suggests that interference is likely and

removal or dilution is recommended.
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Surfactant Type Bradford Assay BCA Assay
Modified Lowry
Assay

Anionic (e.g., SDS) Limited
Limited (unless using

a compatible version)
Limited

Cationic (e.g., CTAB) Limited Limited Limited

Non-ionic (e.g., Triton

X-100, Tween-20)

Limited (Interference

is common)

Compatible (up to

certain

concentrations)

Limited

Zwitterionic (e.g.,

CHAPS)
Limited Compatible Limited

Note: Compatibility can be concentration-dependent. Always validate with your specific sample

buffer.

Experimental Protocols
Protocol 1: Acetone Precipitation for Surfactant Removal

This protocol is effective for concentrating protein samples and removing detergents and other

interfering substances.[24][28]

Materials:

Protein sample

Acetone, chilled to -20°C

Acetone-compatible microcentrifuge tubes

Microcentrifuge capable of ≥13,000 x g

Procedure:

Place your protein sample in a pre-chilled, acetone-compatible microcentrifuge tube.
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Add four times the sample volume of cold (-20°C) acetone to the tube.

Vortex briefly to mix and incubate the tube for 60 minutes at -20°C to allow for protein

precipitation.

Centrifuge the tube for 10 minutes at 13,000-15,000 x g.

Carefully decant the supernatant, which contains the surfactant and other soluble

components. Be cautious not to disturb the protein pellet at the bottom of the tube.

(Optional) To improve the removal of contaminants, you can perform a wash step by adding

a small volume of cold acetone, vortexing gently, and repeating the centrifugation (step 4)

and decanting (step 5).

Allow the remaining acetone to evaporate from the open tube at room temperature for about

30 minutes. Do not over-dry the pellet, as this can make it difficult to redissolve.

Resuspend the protein pellet in a buffer suitable for your downstream application.

Protocol 2: Trichloroacetic Acid (TCA) / Acetone Precipitation

This method is a more stringent precipitation protocol, often used for dilute samples or when

strong detergents are present.[4][24][25][29]

Materials:

Protein sample

Trichloroacetic acid (TCA) solution (e.g., 20% or 100% w/v)

Acetone, chilled to -20°C

Microcentrifuge tubes

Microcentrifuge

Procedure:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 14 Tech Support

https://www.protocols.io/view/simple-tca-acetone-protein-extraction-protocol-for-5jyl8j74dg2w/v1
https://www.researchgate.net/profile/Nicola-Marrano/post/Which_method_can_I_use_for_protein_precipitation_from_cell_culture_media_and_ELISA/attachment/59d63dbdc49f478072ea8a8c/AS%3A273762967064593%401442281585832/download/Precipitation_techniques.pdf
https://www.its.caltech.edu/~bjorker/TCA_ppt_protocol.pdf
https://www.agrisera.com/en/info/tca-acetone-protein-precipitation-method.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To your protein sample, add an equal volume of 20% TCA (for a final concentration of 10%

TCA). Alternatively, add 1 volume of 100% TCA to 4 volumes of protein sample (for a final

concentration of 20% TCA).[24][25]

Mix well by vortexing.

Incubate the sample on ice for 30 minutes (or at 4°C for 10 minutes).[24][25]

Centrifuge at maximum speed (e.g., 14,000 rpm) for 15 minutes at 4°C.

Carefully remove the supernatant.

Wash the pellet by adding 200-300 µL of cold acetone. This step helps to remove residual

TCA.

Centrifuge at maximum speed for 5 minutes at 4°C.

Remove the supernatant and allow the pellet to air-dry.

Resuspend the pellet in your desired buffer.

Protocol 3: Dialysis for Surfactant Removal

Dialysis is a gentle method for removing small molecules, including some surfactants, from

protein samples.[17][30] This method is most effective for surfactants with a high CMC.[21][23]

Materials:

Protein sample

Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO)

Dialysis buffer (200-500 times the sample volume)

Stir plate and stir bar

Beaker or flask

Procedure:
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Prepare the dialysis membrane according to the manufacturer's instructions. This may

involve rinsing with water or a specific buffer.

Load your protein sample into the dialysis tubing or cassette, ensuring no air bubbles are

trapped.

Securely close the tubing or cassette.

Place the sealed sample into a beaker containing a large volume of the desired dialysis

buffer.

Place the beaker on a stir plate and stir gently at 4°C for at least 3 hours. The duration may

need to be optimized.

For efficient removal, change the dialysis buffer 2-3 times. For example, three buffer

changes, each with a 200-fold volume excess, can reduce the contaminant concentration by

a factor of 8 million (200 x 200 x 200).[30]

After the final dialysis step, carefully remove the sample from the tubing or cassette.

Visualizations
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Troubleshooting Surfactant Interference

Inaccurate or Inconsistent
Assay Results

Is a surfactant present
in the sample buffer?

Investigate other sources
of interference (e.g., pH,
salts, reducing agents).

No

Option 1:
Dilute the Sample

Yes

Option 2:
Use a Detergent-
Compatible Assay

Is protein concentration
high enough for dilution?

Option 3:
Remove the Surfactant

Select a commercially
available assay validated

for your surfactant.

Choose a removal method
(See Decision Tree).

No

Dilute sample to bring
surfactant below

interference threshold.

Yes

Re-run the assay.

Click to download full resolution via product page

Caption: A workflow for troubleshooting interference in biological assays.
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Decision Tree for Surfactant Removal

Need to remove surfactant

What is the surfactant's
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Is the protein sensitive
to denaturation?

Use Protein Precipitation
(TCA/Acetone)

No

Use Detergent
Removal Resin/

Spin Column
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Is the protein sensitive
to denaturation?
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Caption: A decision tree to guide the selection of a surfactant removal method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 14 Tech Support

https://www.benchchem.com/product/b574231?utm_src=pdf-body-img
https://www.benchchem.com/product/b574231?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. タンパク質可溶化に用いる界面活性剤 | Thermo Fisher Scientific - JP [thermofisher.com]

2. researchgate.net [researchgate.net]

3. A New Mass Spectrometry-compatible Degradable Surfactant for Tissue Proteomics -
PMC [pmc.ncbi.nlm.nih.gov]

4. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]

5. Detergents For Membrane Protein Solubilisation [peakproteins.com]

6. info.gbiosciences.com [info.gbiosciences.com]

7. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf
[ncbi.nlm.nih.gov]

8. getting negative protein measurements - SDS-PAGE and Western Blotting [protocol-
online.org]

9. Reddit - The heart of the internet [reddit.com]

10. go.zageno.com [go.zageno.com]

11. spectroscopyonline.com [spectroscopyonline.com]

12. The Lowry Protein Assay: A Time-Tested Method for Protein Quantification - MetwareBio
[metwarebio.com]

13. animal.ifas.ufl.edu [animal.ifas.ufl.edu]

14. info.gbiosciences.com [info.gbiosciences.com]

15. Interference by detergents, chelating agents, and buffers with the Lowry protein
determination - PubMed [pubmed.ncbi.nlm.nih.gov]

16. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific -
US [thermofisher.com]

17. fishersci.com [fishersci.com]

18. documents.thermofisher.com [documents.thermofisher.com]

19. researchgate.net [researchgate.net]

20. Reddit - The heart of the internet [reddit.com]

21. documents.thermofisher.com [documents.thermofisher.com]

22. info.gbiosciences.com [info.gbiosciences.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.thermofisher.com/jp/ja/home/life-science/protein-biology/protein-purification-isolation/cell-lysis-fractionation/detergents-protein-solubilization.html
https://www.researchgate.net/figure/Decision-tree-for-intact-protein-sample-clean-up-preparation-and-analysis-The-red_fig1_334071862
https://pmc.ncbi.nlm.nih.gov/articles/PMC4384424/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4384424/
https://www.protocols.io/view/simple-tca-acetone-protein-extraction-protocol-for-5jyl8j74dg2w/v1
https://peakproteins.com/introduction-to-detergents-for-membrane-protein-solubilisation/
https://info.gbiosciences.com/blog/how-to-deal-with-interfering-agents-in-protein-estimation-assays
https://www.ncbi.nlm.nih.gov/books/NBK326709/
https://www.ncbi.nlm.nih.gov/books/NBK326709/
http://www.protocol-online.org/biology-forums-2/posts/27700.html
http://www.protocol-online.org/biology-forums-2/posts/27700.html
https://www.reddit.com/r/labrats/comments/cqqigk/issues_with_bradford_protein_assay_standard_curve/
https://go.zageno.com/blog/bradford-assay-troubleshooting
https://www.spectroscopyonline.com/view/rapid-ft-ir-based-method-monitoring-detergent-removal-biological-samples
https://www.metwarebio.com/lowry-protein-assay-guide/
https://www.metwarebio.com/lowry-protein-assay-guide/
https://animal.ifas.ufl.edu/media/animalifasufledu/hansen-lab-website/lab-protocols/lowry_protein_assay.pdf
https://info.gbiosciences.com/blog/overcome-effects-of-detergents-reducing-agents-in-protein-estimation
https://pubmed.ncbi.nlm.nih.gov/4698846/
https://pubmed.ncbi.nlm.nih.gov/4698846/
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-assays-analysis-support-center/protein-assays-quantitation-support/protein-assays-quantitation-support-troubleshooting.html
https://www.thermofisher.com/us/en/home/technical-resources/technical-reference-library/protein-assays-analysis-support-center/protein-assays-quantitation-support/protein-assays-quantitation-support-troubleshooting.html
https://www.fishersci.com/content/dam/fssite/north-america/us/documents/scientific-products/applications/life-sciences-chromatography/thermo-scientific-protein-clean-up-technical-handbook-bn0322162.pdf.coredownload.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0008-TCA-acetone-precip.pdf
https://www.researchgate.net/post/Why_do_high_concentrations_of_SDS_and_triton_X_100_interfere_with_an_bradford_assay
https://www.reddit.com/r/Biochemistry/comments/155gyhk/bradford_assay_gives_negative_od_measurements_for/?rdt=36343
https://documents.thermofisher.com/TFS-Assets/LSG/Application-Notes/TR0019-Remove-detergent.pdf
https://info.gbiosciences.com/blog/best-ways-to-remove-detergents-in-protein-samples
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b574231?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


23. bitesizebio.com [bitesizebio.com]

24. researchgate.net [researchgate.net]

25. its.caltech.edu [its.caltech.edu]

26. youtube.com [youtube.com]

27. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf
[ncbi.nlm.nih.gov]

28. benchchem.com [benchchem.com]

29. agrisera.com [agrisera.com]

30. home.sandiego.edu [home.sandiego.edu]

To cite this document: BenchChem. [Technical Support Center: Minimizing Surfactant
Interference in Biological Assays]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b574231#minimizing-interference-of-surfactants-in-
biological-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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